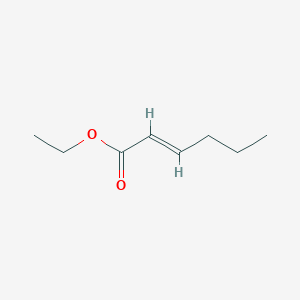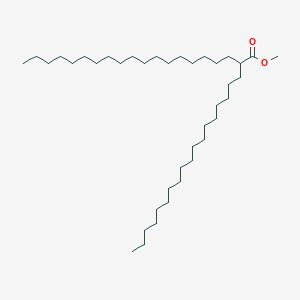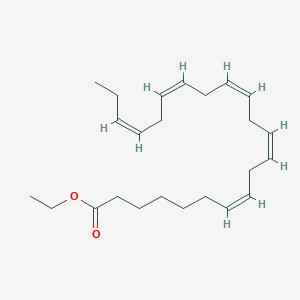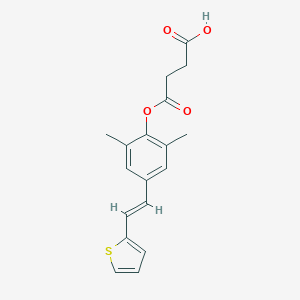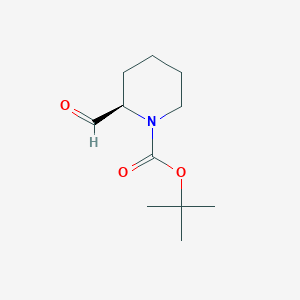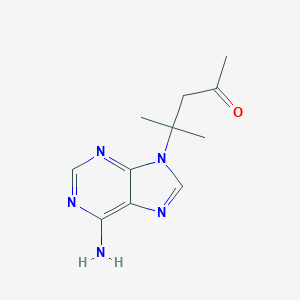
Ganoderpurine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ganoderpurine is a natural compound derived from the fruiting body of Ganoderma lucidum, a medicinal mushroom commonly known as Reishi. This compound has gained attention in recent years due to its potential applications in scientific research. Ganoderpurine has been shown to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.
作用机制
The mechanism of action of Ganoderpurine is not fully understood, but it is believed to be related to its ability to modulate various signaling pathways in the body. Studies have shown that Ganoderpurine can inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and activate the immune system by increasing the production of natural killer cells and T cells. Ganoderpurine has also been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
Ganoderpurine has been shown to have various biochemical and physiological effects. It can reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which can help prevent oxidative stress and cell damage. Ganoderpurine has also been found to regulate the levels of various enzymes, such as superoxide dismutase (SOD) and catalase, which are involved in antioxidant defense. Moreover, Ganoderpurine has been shown to improve glucose metabolism and lipid profiles, which can be beneficial for the prevention and treatment of metabolic disorders.
实验室实验的优点和局限性
One of the advantages of using Ganoderpurine in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Ganoderpurine is also readily available and can be easily synthesized in large quantities. However, one limitation of using Ganoderpurine in lab experiments is its low solubility in water, which can make it difficult to dissolve in certain media. Moreover, the purity of Ganoderpurine can vary depending on the extraction and purification methods used, which can affect the reproducibility of experimental results.
未来方向
For the research on Ganoderpurine include the development of novel drug delivery systems and investigation of its potential applications in the treatment of neurological disorders and metabolic diseases.
合成方法
Ganoderpurine can be obtained from the fruiting body of Ganoderma lucidum through a series of extraction and purification processes. The extraction process involves the use of solvents such as methanol, ethanol, and water to extract the active compounds from the mushroom. The extract is then purified using techniques such as column chromatography, preparative high-performance liquid chromatography (HPLC), and recrystallization to obtain pure Ganoderpurine.
科学研究应用
Ganoderpurine has been the subject of numerous scientific studies due to its potential applications in various fields. It has been shown to possess anti-inflammatory and anti-tumor effects, making it a promising candidate for cancer research. Ganoderpurine has also been found to have anti-oxidant properties, which can be useful in the development of anti-aging and skin care products. Moreover, Ganoderpurine has been investigated for its potential use in the treatment of cardiovascular diseases and neurological disorders.
属性
CAS 编号 |
133086-82-5 |
|---|---|
产品名称 |
Ganoderpurine |
分子式 |
C11H15N5O |
分子量 |
233.27 g/mol |
IUPAC 名称 |
4-(6-aminopurin-9-yl)-4-methylpentan-2-one |
InChI |
InChI=1S/C11H15N5O/c1-7(17)4-11(2,3)16-6-15-8-9(12)13-5-14-10(8)16/h5-6H,4H2,1-3H3,(H2,12,13,14) |
InChI 键 |
SQCBZEQJJGPSQM-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(C)(C)N1C=NC2=C(N=CN=C21)N |
规范 SMILES |
CC(=O)CC(C)(C)N1C=NC2=C(N=CN=C21)N |
其他 CAS 编号 |
133086-82-5 |
同义词 |
ganoderpurine N(9)-(alpha,alpha-dimethyl-gamma-oxobutyl)adenine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




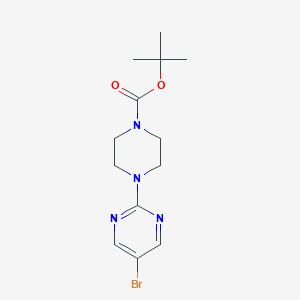
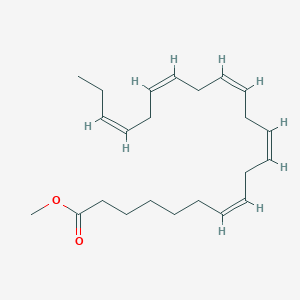
![Tert-butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B153337.png)
![tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B153344.png)

